Isomyristicin

Description

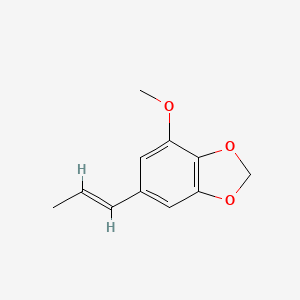

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-6-prop-1-enyl-1,3-benzodioxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-3-4-8-5-9(12-2)11-10(6-8)13-7-14-11/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHUZAAUGHUHIDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC2=C(C(=C1)OC)OCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487-62-7 | |

| Record name | 4-Methoxy-6-(2-propenyl)-1,3-benzodioxole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Natural Occurrence and Botanical Distribution of Isomyristicin

Plant Families and Genera as Isomyristicin (B1672262) Sources

Current scientific literature points to the presence of this compound in specific members of the plant kingdom.

Further extensive research is required to determine the presence and concentration of this compound in other species within the Apiaceae family, such as those belonging to the genera Pimpinella, Pastinaca, and Apium.

While the essential oil of nutmeg (Myristica fragrans) is a well-known source of myristicin (B1677595), specific and detailed quantitative data on the natural occurrence of this compound in this species are not extensively documented in the available scientific literature.

Beyond the Apiaceae family, comprehensive documentation of other botanical sources of this compound is limited in the currently available scientific literature.

Spatio-Temporal Variation of this compound in Plant Metabolites

Detailed scientific studies focusing specifically on the spatio-temporal variation of this compound in plant metabolites are not widely available. The concentration of essential oil components in plants can fluctuate based on the plant part, developmental stage, and time of harvest. However, specific data quantifying these variations for this compound are scarce.

Influence of Cultivation and Environmental Factors on this compound Content

The biosynthesis and accumulation of secondary metabolites in plants are known to be influenced by a variety of cultivation and environmental factors, including light, temperature, water availability, and soil nutrients. nih.govresearchgate.netmdpi.com While this is a general principle in plant science, specific research detailing the influence of these factors on the this compound content in plants is not extensively covered in the available literature.

Data Tables

Table 1: Documented Occurrence of this compound in the Apiaceae Family

| Family | Genus | Species | Common Name | Plant Part | Reference |

| Apiaceae | Anethum | graveolens | Dill | Essential Oil | researchgate.net |

Chemical Synthesis and Derivatization of Isomyristicin

Synthetic Approaches for Isomyristicin (B1672262) Isomerization

The conversion of myristicin (B1677595) to this compound is a classic example of an isomerization reaction, which can be achieved through several methodologies, most notably using base catalysis. cdnsciencepub.comerowid.orgmdma.ch This transformation is a key step as it positions the double bond appropriately for subsequent reactions, such as oxidation to an aldehyde. cdnsciencepub.comerowid.org

Base-catalyzed isomerization is the most common and practical method for synthesizing this compound from myristicin. erowid.orgmdma.ch This process typically involves heating myristicin in the presence of a strong base.

A standard laboratory procedure involves refluxing myristicin with a solution of potassium hydroxide (B78521) (KOH) in absolute ethanol (B145695). sciencemadness.org This reaction is often carried out for an extended period, such as 24 hours, to ensure a high conversion rate to this compound. sciencemadness.org One study reported an 84% yield of this compound after refluxing with a 20% KOH catalyst in ethanol for 5 hours. setiabudi.ac.id

The mechanism of base-catalyzed isomerization involves the abstraction of a proton from the carbon atom adjacent to the benzene (B151609) ring by the base (e.g., hydroxide or alkoxide). This forms a resonance-stabilized carbanion. Subsequent protonation of this intermediate by a proton source (like the solvent, ethanol) can occur at the terminal carbon of the original allyl group, leading to the formation of the more stable conjugated propenyl group of this compound.

While KOH in ethanol is a traditional method, research on analogous compounds like safrole has explored a variety of other catalytic systems that are also applicable to myristicin. These include:

Solid Base Catalysts: Systems like sodium hydroxide (NaOH) on alumina (B75360) (γ-Al2O3) or calcium oxide (CaO) have been used. google.com Hydrotalcite, a solid base catalyst, has also been shown to be effective in the isomerization of safrole, offering an environmentally benign alternative. iitm.ac.in

Microwave-Assisted Synthesis: The use of microwave irradiation in conjunction with catalysts like KOH, potassium tert-butoxide (KOt-Bu), or potassium fluoride (B91410) on alumina (KF-Al2O3) can significantly reduce reaction times from hours to minutes. mdma.ch

Alternative Catalysts: While alkaline bases are most common, complexes of transition metals like ruthenium and osmium have been shown to be effective catalysts for the isomerization of aromatic alkenyl compounds at relatively low temperatures. google.com

| Catalyst System | Substrate | Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Potassium Hydroxide (KOH) in Ethanol | Myristicin | Reflux for 24 hours | Standard procedure for quantitative yield. | sciencemadness.org |

| 20% KOH in Ethanol | Myristicin | Reflux for 5 hours | Yielded 84% this compound. | setiabudi.ac.id |

| KOH | Safrole | Microwave irradiation (150°C, 45 min) | Achieved 97% yield. | mdma.ch |

| NaOH/γ-Al2O3 | Safrole | Pressurized conditions | Effective solid base catalyst system. | google.com |

| Osmium trichloride | Safrole | 135°C for 10 minutes | High conversion (97.5%) with high selectivity for the trans-isomer. | google.com |

| MgAl-hydrotalcite | Safrole | 200°C in DMSO | Achieved ~95% conversion in 1 hour. | iitm.ac.in |

The isomerization of myristicin results in the formation of a propenyl double bond in this compound. This double bond can exist as two different geometric isomers, designated as E and Z. savemyexams.com This type of isomerism, also known as cis-trans isomerism, arises due to the restricted rotation around the carbon-carbon double bond. studymind.co.uk

The Z-isomer (historically cis) has the higher priority groups on the same side of the double bond. studymind.co.uk

The E-isomer (historically trans) has the higher priority groups on opposite sides of the double bond. studymind.co.uk

The priority of the groups attached to each carbon of the double bond is determined by the Cahn-Ingold-Prelog (CIP) priority rules, based on atomic number. pressbooks.pub In this compound, the formation of these isomers is a critical aspect of the synthesis.

Research shows that the isomerization process typically yields a mixture of both E- and Z-isomyristicin. sciencemadness.orgsetiabudi.ac.id The E-isomer is generally the major product as it is thermodynamically more stable due to reduced steric hindrance. google.com One study specifically quantified the isomeric ratio, reporting a 6:1 mixture of E:Z this compound from the base-catalyzed isomerization of myristicin. setiabudi.ac.id The physical properties of the isomers differ; the trans (E) isomer is a crystalline solid, while the cis (Z) isomer is an oil. sciencemadness.org This difference allows for the separation of the desired E-isomer by crystallization.

| Isomer | Structure | Description |

|---|---|---|

| (E)-Isomyristicin |  | The higher priority groups (the benzene ring and the methyl group) are on opposite sides of the double bond. This is typically the major, more stable product. |

| (Z)-Isomyristicin |  | The higher priority groups are on the same side of the double bond. This is typically the minor, less stable product. |

Total Synthesis Strategies for this compound and its Analogues

Total synthesis refers to the complete chemical synthesis of a complex organic molecule from simple, commercially available precursors. While total syntheses for many natural products and their analogues have been developed mdpi.comnih.gov, the most practical and efficient synthesis of this compound begins with the isomerization of naturally abundant myristicin. cdnsciencepub.commdma.ch

A hypothetical total synthesis of this compound would likely involve two main stages: the construction of the substituted aromatic ring and the subsequent installation of the propenyl side chain. For instance, a strategy could begin with a simpler substituted phenol, followed by the introduction of the methoxy (B1213986) and methylenedioxy groups. The propenyl side chain could then be formed using established methods like the Wittig reaction on a corresponding benzaldehyde (B42025) (myristicinaldehyde). However, since myristicinaldehyde itself is most conveniently prepared by the oxidation of this compound, such a route would be circuitous and inefficient compared to starting with myristicin. mdma.ch

The synthesis of analogues of this compound, however, is an active area of research. These strategies often involve building the molecule from smaller fragments to allow for structural variations that are not accessible from the natural product. For example, synthetic routes to analogues might alter the substitution pattern on the aromatic ring or modify the side chain. The synthesis of phenyl analogues of other natural products has been accomplished using strategies like the Stille coupling reaction to build the core structure. beilstein-journals.org

Semisynthetic Preparation of this compound Derivatives

Semisynthesis is a type of chemical synthesis that uses compounds isolated from natural sources as starting materials to produce novel compounds. ebi.ac.uknih.gov this compound, being readily prepared from natural myristicin, is an excellent starting material for the semisynthetic preparation of other valuable compounds. erowid.org The conjugated double bond in this compound is more susceptible to certain chemical reactions, particularly oxidation, than the isolated double bond in myristicin.

Key semisynthetic derivatives prepared from this compound include:

Myristicinaldehyde: This aldehyde is a significant derivative and can be prepared by the oxidation of this compound. cdnsciencepub.commdma.ch One method involves a two-step process where this compound is first reacted with tetranitromethane in the presence of pyridine, followed by hydrolysis of the intermediate to yield myristicinaldehyde in high yield. cdnsciencepub.commdma.ch

Myristicic Acid: Further oxidation of this compound can yield myristicic acid (3-methoxy-4,5-methylenedioxybenzoic acid). A common method involves treating an emulsion of this compound with an aqueous solution of potassium permanganate (B83412) (KMnO4) at an elevated temperature. ias.ac.in

These transformations highlight the utility of this compound as a versatile intermediate in organic synthesis.

Extraction, Isolation, and Analytical Characterization Methodologies for Isomyristicin

Advanced Extraction Techniques from Plant Matrices

Modern extraction techniques offer significant advantages over traditional methods, including reduced solvent consumption, shorter extraction times, and higher efficiency. These methods are pivotal in obtaining crude extracts enriched with Isomyristicin (B1672262) from plant materials like nutmeg seeds.

Microwave-Assisted Extraction (MAE) is a process that utilizes microwave energy to heat the solvent and the plant sample, thereby accelerating the extraction of target compounds. sciepub.com The mechanism involves the direct interaction of microwaves with polar molecules within the plant matrix, such as water, causing rapid heating, pressure build-up, and subsequent rupture of cell walls. This process enhances the penetration of the solvent into the matrix and facilitates the release of phytochemicals. sciepub.com

Research has demonstrated MAE to be a highly effective method for extracting phenylpropanoids like myristicin (B1677595) from Myristica fragrans. researchgate.net The efficiency of the extraction is influenced by several parameters, including microwave power, extraction time, temperature, and the choice of solvent. uj.edu.plresearchgate.net Studies have shown that MAE can lead to deeper changes in the sample structure compared to other techniques, contributing to its high efficiency. researchgate.net

Table 1: Research Findings on Microwave-Assisted Extraction (MAE) of Compounds from *Myristica fragrans*** | Parameter | Value/Condition | Key Findings | Reference | | :--- | :--- | :--- | :--- | | **Plant Matrix | Myristica fragrans (Nutmeg) Mace | Solid:Water Ratio: 1:14 | Optimized conditions yielded 8-12% essential oil. | researchgate.net | | Power | 14.4 W/g⁻¹ | MAE was faster and more energy-efficient than conventional methods. | researchgate.net | | Time | 3 hours (with 4h soaking) | - | researchgate.net | | Solvent | Water | - | researchgate.net | | Plant Matrix | Myristica fragrans (Nutmeg) | Temperature: 86°C | Ethanol (B145695) proved to be a greener and more efficient solvent than diethyl ether. | sciepub.com | | Power | Not specified | Crude yield of trimyristin (B1681580) reached up to 20%. | sciepub.com | | Time | 15 minutes | - | sciepub.com | | Solvent | 95% Ethanol | - | sciepub.com | | Plant Matrix | Myristica fragrans (Mace and Nutmeg) | Temperature: 50°C | MAE was used as a pretreatment before hydrodistillation. | chemicalpapers.com | | Power | 400 W | This pretreatment increased essential oil yield to 14.1% (mace) and 5.8% (nutmeg). | chemicalpapers.com | | Time | 10 minutes | MAE-HD took the least time for complete extraction compared to other methods. | chemicalpapers.com | | Solvent | Water (for hydrodistillation) | - | chemicalpapers.com |

Ultrasound-Assisted Extraction (UAE) employs high-frequency sound waves (typically >20 kHz) to facilitate the extraction of compounds from solid matrices. The process works through acoustic cavitation: the formation, growth, and implosion of microscopic bubbles in the solvent. This phenomenon generates intense local heating, high pressure, and shock waves, which disrupt plant cell walls and enhance mass transfer of the target compounds into the solvent. nih.gov

UAE has been successfully applied to extract oleoresin and essential oils containing this compound and other phenylpropanoids from nutmeg. insightsociety.orgresearchgate.net Key parameters that influence the extraction yield and quality include ultrasonic frequency, power intensity, temperature, and extraction time. nih.govresearchgate.net Studies have shown that UAE can produce high-quality oleoresin with remarkable yields in significantly shorter times compared to conventional maceration. nih.gov

Table 2: Research Findings on Ultrasound-Assisted Extraction (UAE) of Compounds from *Myristica fragrans*** | Parameter | Value/Condition | Key Findings | Reference | | :--- | :--- | :--- | :--- | | **Plant Matrix | Myristica fragrans (Nutmeg) | Solvent: Ethanol | The highest oleoresin yield of 6.2% was achieved. | insightsociety.orgresearchgate.net | | Frequency | 45 kHz | GC-MS analysis identified myristicin and eugenol (B1671780) as major components. | insightsociety.orgresearchgate.net | | Temperature | 50°C | UAE was faster and could be performed at lower temperatures than Soxhlet extraction. | insightsociety.orgresearchgate.net | | Time | 3 hours | - | insightsociety.orgresearchgate.net | | Plant Matrix | Myristica fragrans (Nutmeg) | Solvent: Absolute Ethanol | Yields ranged from 4.55% to 9.63%. | nih.gov | | Power | 40% of max. output (120 W) | Myristicin, elemicin (B190459), and sabinene (B1680474) were major compounds. | nih.gov | | Temperature | Room Temperature | The 10-minute extraction at 120 W produced a superior quality oleoresin. | nih.gov | | Time | 10 minutes | - | nih.gov | | Plant Matrix | Myristica fragrans (Nutmeg) Fruit Powder | Solvent: 96% Ethanol | UAE was used for 45 minutes for the initial extraction. | unair.ac.id | | Frequency | Not specified | The resulting extract was used for TLC-Densitometric analysis of myristicin. | unair.ac.id | | Temperature | Not specified | - | unair.ac.id | | Time | 45 minutes | - | unair.ac.id |

Supercritical Fluid Extraction (SFE) is a green extraction technology that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent. mdpi.com A substance becomes a supercritical fluid when its temperature and pressure are raised above its critical point, endowing it with properties of both a liquid (high solvating power) and a gas (high diffusivity and low viscosity). preprints.org The solvating power of supercritical CO₂ can be precisely tuned by changing the pressure and temperature, allowing for selective extraction. mdpi.compreprints.org

SFE is particularly well-suited for extracting thermally labile and volatile compounds like those found in nutmeg essential oil. nih.gov The process yields a clean extract free of organic solvent residues. The composition of the extract, including the relative amounts of this compound, myristicin, and terpenes, can be manipulated by adjusting the SFE parameters. preprints.orgnih.gov

Table 3: Research Findings on Supercritical Fluid Extraction (SFE) of Compounds from *Myristica fragrans*** | Parameter | Value/Condition | Key Findings | Reference | | :--- | :--- | :--- | :--- | | **Plant Matrix | Myristica fragrans (Nutmeg) | Fluid: Supercritical CO₂ | SFE yielded an extract with myristic acid, myristicin, and terpinen-4-ol as main components. | nih.gov | | Pressure | Not specified | The composition differed from steam distillation, which yielded mainly monoterpenes. | nih.gov | | Temperature | Not specified | 48 compounds were identified in the SFE extract versus 38 in the steam distilled oil. | nih.gov | | Co-solvent | None specified | - | nih.gov | | Plant Matrix | Myristica fragrans (Nutmeg) | Fluid: Supercritical CO₂ | SFE extraction time was significantly shorter (15-60 min) than water steam distillation (24 h). | researchgate.net | | Pressure | 7.38 MPa (critical pressure) | The yield (10-12%) was comparable to distillation. | researchgate.net | | Temperature | 31.1°C (critical temperature) | The main component in the SFE extract was sabinene (29.94%), followed by myristicin (16.22%). | preprints.orgresearchgate.net | | Co-solvent | None specified | - | preprints.orgresearchgate.net |

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a technique that uses conventional solvents at elevated temperatures (e.g., 75–200 °C) and pressures (e.g., 100 atm). mdpi.com The high pressure keeps the solvent in its liquid state above its normal boiling point. These conditions decrease the viscosity and surface tension of the solvent while increasing its solvating power and the mass transfer rate of solutes, leading to rapid and efficient extractions. mdpi.comsapub.org

PLE is a versatile and automated green technique that significantly reduces extraction time and solvent volume compared to traditional methods like Soxhlet. cabidigitallibrary.orgbohrium.com While specific studies on PLE for this compound are limited, the technique is widely used for extracting various bioactive compounds, including phenylpropanoids and essential oils, from diverse plant matrices. mdpi.comcabidigitallibrary.org The method's efficiency is governed by the choice of solvent, temperature, pressure, and the number of extraction cycles. mdpi.com

Table 4: General Parameters for Pressurized Liquid Extraction (PLE) of Bioactive Compounds from Plant Material

| Parameter | Typical Range/Condition | Effect on Extraction | Reference |

|---|---|---|---|

| Solvent | Ethanol, Methanol (B129727), Water, Ethyl Acetate, Hexane | Choice depends on the polarity of the target compounds. | mdpi.comcabidigitallibrary.org |

| Temperature | 50 - 200 °C | Increases solubility and diffusion rates but may degrade thermolabile compounds. | mdpi.comsapub.org |

| Pressure | 3.5 - 20 MPa (500 - 3000 psi) | Maintains solvent in a liquid state above its boiling point; has a minor effect on solubility. | sapub.org |

| Static Time | 5 - 10 minutes per cycle | Allows time for the solvent to penetrate the matrix and dissolve analytes. | mdpi.com |

| Cycles | 1 - 3 cycles | Multiple cycles with fresh solvent ensure exhaustive extraction. | mdpi.com |

Enzyme-Assisted Extraction (EAE) is an environmentally friendly technique that uses specific enzymes to break down the structural components of plant cell walls, such as cellulose (B213188) and pectin. researchgate.netresearchgate.net This enzymatic hydrolysis facilitates the release of intracellular contents, thereby improving the extraction yield of essential oils and other bioactive compounds.

For extracting essential oil from nutmeg, enzymes like cellulase (B1617823) (endo-1,4-D-glucanohydrolase) and pectinase (B1165727) have been used as a pretreatment step before hydrodistillation. researchgate.netresearchgate.net Research has shown that pretreating nutmeg seed kernels with these enzymes can significantly increase the yield of essential oil compared to conventional hydrodistillation alone. researchgate.net The GC-MS analysis of the resulting oil confirms the presence of phenylpropanoids, including myristicin, indicating that EAE is a viable method for enhancing the recovery of this compound and related compounds. researchgate.netresearchgate.net

Table 5: Research Findings on Enzyme-Assisted Extraction (EAE) of Compounds from *Myristica fragrans*** | Parameter | Value/Condition | Key Findings | Reference | | :--- | :--- | :--- | :--- | | **Plant Matrix | Myristica fragrans (Nutmeg) Seed Kernels | Pretreatment with Pectinase | The yield of essential oil increased from 3.80% (control) to 4.70%. | researchgate.net | | Enzyme | Partially Purified Pectinase (PPP) | The extracted oil contained monoterpenes (51.52%) and phenylpropanoids (27.27%). | researchgate.net | | Method | Enzyme pretreatment followed by hydrodistillation | Major components identified were sabinene, α-pinene, β-pinene, and myristicin. | researchgate.net | | Plant Matrix | Myristica fragrans (Nutmeg) Seed Kernels | Pretreatment with Cellulase | A two-step protocol involving enzyme pretreatment was developed. | researchgate.net | | Enzyme | Endo-1,4-D-glucanohydrolase (Cellulase) | The hydrolysis of cellulose in the cell wall is a major step in enhancing extraction. | researchgate.net | | Method | Enzyme pretreatment followed by hydrodistillation | The method improved the extraction of essential oil from the seed kernels. | researchgate.net |

Chromatographic Purification Strategies

The crude extracts obtained from plant matrices are complex mixtures containing the target compound, this compound, along with numerous other substances such as its isomer myristicin, other phenylpropanoids (elemicin, safrole), terpenes (α-pinene, β-pinene, sabinene), and lipids. nih.govsemanticscholar.orgresearchgate.net Therefore, robust chromatographic techniques are required to isolate and purify this compound.

A common strategy involves a multi-step process beginning with initial fractionation followed by high-resolution purification. researchgate.netnih.gov

Column Chromatography (CC): This is often the first step for purifying the crude extract. Using a stationary phase like silica (B1680970) gel, compounds are separated based on their polarity. A gradient of solvents with increasing polarity is used to elute different fractions. This allows for the separation of broad classes of compounds, such as separating the non-polar lipids and terpenes from the more polar phenylpropanoids.

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for the final purification of this compound and, crucially, for its separation from its structural isomer, myristicin. springernature.comspringernature.com The separation of isomers is a significant challenge due to their identical molecular weights and similar chemical properties. mdpi.com

Reversed-Phase HPLC (RP-HPLC): Using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., methanol-water or acetonitrile-water gradients), compounds are separated primarily based on hydrophobicity. Fine-tuning the mobile phase composition, flow rate, and temperature is critical for resolving closely related isomers. mdpi.comnih.gov

Specialized Columns: For difficult separations of aromatic isomers, columns with stationary phases capable of π-π interactions, such as those bonded with pyrenylethyl (PYE) or nitrophenylethyl (NPE) groups, can offer superior resolution compared to standard C18 columns. nacalai.com

High-Speed Counter-Current Chromatography (HSCCC): This is a preparative liquid-liquid partition chromatography technique that operates without a solid support matrix, eliminating irreversible adsorption of the sample. mdpi.com It is highly effective for separating and purifying natural products from complex extracts and can handle large sample loads, making it suitable for scaling up the isolation of compounds like this compound. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): While primarily an analytical tool, GC-MS is indispensable for characterizing the composition of the volatile fractions of the extracts. researchgate.netsigmaaldrich.com It allows for the identification of this compound, myristicin, and other volatile components by comparing their mass spectra and retention times to known standards, thereby confirming the purity of isolated fractions. semanticscholar.orgiosrjournals.org

Table 6: Chromatographic Techniques for the Purification and Analysis of Phenylpropanoids

| Technique | Stationary Phase | Mobile Phase/Eluent | Principle of Separation | Application for this compound |

|---|---|---|---|---|

| Column Chromatography | Silica Gel, Alumina (B75360) | Gradient of non-polar to polar solvents (e.g., Hexane -> Ethyl Acetate -> Methanol) | Adsorption; separation based on polarity. | Initial fractionation of crude extract to separate compound classes. researchgate.net |

| Preparative HPLC | C18 (Reversed-Phase), PYE, NPE | Acetonitrile (B52724)/Methanol and Water gradients. | Partition; separation based on hydrophobicity and specific interactions (e.g., π-π). | High-resolution purification and separation from isomers like myristicin. springernature.comnacalai.com |

| HSCCC | Liquid (two-phase solvent system) | Liquid (one phase of the solvent system) | Liquid-liquid partition. | Preparative scale isolation and purification from crude extracts without solid support. mdpi.com |

| GC-MS | Capillary column (e.g., DB-5, HP-5MS) | Inert carrier gas (e.g., Helium) | Volatility and interaction with the stationary phase. | Identification and quantification in volatile extracts; purity assessment of isolated fractions. researchgate.netsigmaaldrich.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Separation and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound, which is frequently found in essential oils. researchgate.net In this method, the volatile components of a sample are separated in a gas chromatograph and then detected by a mass spectrometer, which provides information about the mass-to-charge ratio of the separated compounds, allowing for their identification.

The essential oil extracted from the aerial parts of Pleurospermum amabile, for instance, was analyzed by GC-MS, which identified 52 different compounds. researchgate.net (E)-isomyristicin was found to be a major component, constituting 32.2% of the oil. researchgate.net The identification of this compound is typically achieved by comparing its mass spectrum with reference spectra available in databases such as the NIST library. researchgate.net

For quantitative purposes, a more advanced technique, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), can be employed. A developed analytical method using GC-MS/MS for the determination of psychoactive substances in nutmeg, including this compound, demonstrated high sensitivity. shimadzu.com The method achieved a limit of detection (LOD) of 0.14 to 0.16 ng/mL and a limit of quantification (LOQ) of 0.5 ng/mL. shimadzu.com The calibration curves showed good linearity in the range of 0.5 to 300 ng/mL, with a correlation coefficient (R²) of 0.996 to 0.997. shimadzu.com

Table 1: GC-MS/MS Method Parameters for this compound Quantification

| Parameter | Value | Reference |

|---|---|---|

| Limit of Detection (LOD) | 0.14 - 0.16 ng/mL | shimadzu.com |

| Limit of Quantification (LOQ) | 0.5 ng/mL | shimadzu.com |

| Calibration Curve Range | 0.5 - 300 ng/mL | shimadzu.com |

| Linearity (R²) | 0.996 - 0.997 | shimadzu.com |

Liquid Chromatography (LC) Based Techniques

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of this compound. This method is particularly useful for samples that are not sufficiently volatile for GC analysis or for preparative scale isolation.

A validated HPLC method for the simultaneous determination of myristicin, safrole, and dehydrodiisoeugenol (B190919) in nutmeg extract has been developed. rjpbcs.com This method utilizes a C18 column as the stationary phase and a mobile phase of methanol and water (73:27) at a flow rate of 1 mL/min, with UV detection at 282 nm. rjpbcs.com Under these conditions, the retention time for myristicin was 8.260 minutes. rjpbcs.com The method was validated for its limit of detection (LOD) and limit of quantitation (LOQ), which were found to be 0.991 µg/mL and 3.004 µg/mL, respectively, for myristicin. rjpbcs.com The recovery for myristicin was determined to be 99.754 ± 0.788%, with a coefficient of variance of 0.802%. rjpbcs.com

For the isolation of this compound on a larger scale, preparative HPLC can be employed. A study on the constituents of nutmeg kernel used preparative HPLC with a C18 column and a gradient elution of acetonitrile and aqueous formic acid for the purification of various compounds. nih.gov

Table 2: HPLC Method Parameters for this compound Analysis

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | C18 LiChroCART 250-4, LiChrospher 100 RP 18e (5 µm) | rjpbcs.com |

| Mobile Phase | Methanol:Water (73:27) | rjpbcs.com |

| Flow Rate | 1 mL/min | rjpbcs.com |

| Detection | UV at 282 nm | rjpbcs.com |

| Retention Time (Myristicin) | 8.260 min | rjpbcs.com |

| LOD (Myristicin) | 0.991 µg/mL | rjpbcs.com |

| LOQ (Myristicin) | 3.004 µg/mL | rjpbcs.com |

| Recovery (Myristicin) | 99.754 ± 0.788 % | rjpbcs.com |

Spectroscopic and Spectrometric Characterization

Following isolation, various spectroscopic and spectrometric techniques are used to elucidate and confirm the chemical structure of this compound and to perform quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H NMR and ¹³C NMR are used to confirm its structure.

The ¹H NMR spectrum of (E)-isomyristicin shows characteristic signals for the protons in the molecule. The aromatic protons typically appear as singlets in the aromatic region of the spectrum. The methoxy (B1213986) group protons also give a characteristic singlet. The protons of the propenyl side chain exhibit distinct splitting patterns that confirm the E-configuration of the double bond.

While a complete dataset for this compound was not available in the searched literature, analysis of the closely related myristicin shows characteristic peaks that can be inferred for this compound's structure. researchgate.net For (E)-isomyristicin, the coupling constant between the vinylic protons of the propenyl group is a key indicator of the trans geometry.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of a molecule with high accuracy. This is achieved by measuring the mass-to-charge ratio to a very high degree of precision, which allows for the calculation of the molecular formula.

For this compound (C₁₁H₁₂O₃), the expected exact mass can be calculated. HRMS analysis of an isolated sample would aim to find an experimental mass that closely matches this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition. This technique is particularly useful in distinguishing between isomers and confirming the identity of novel compounds. nih.gov

Table 3: Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.21 g/mol |

| Exact Mass | 192.078644 u |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, rapid, and cost-effective technique for the quantitative analysis of compounds that absorb light in the UV-Vis region. amhsr.org this compound, containing a substituted benzene (B151609) ring, exhibits characteristic UV absorption.

UV-Vis spectroscopy is often used as a detection method in HPLC, as previously mentioned. rjpbcs.com The wavelength of maximum absorption (λmax) for this compound in a given solvent can be used to construct a calibration curve of absorbance versus concentration, which then allows for the quantification of the compound in unknown samples. A detection wavelength of 282 nm has been utilized in HPLC methods for the analysis of phenylpropanoids including myristicin, which is structurally similar to this compound. rjpbcs.com The analysis of complex mixtures using UV-Vis spectroscopy alone can be challenging due to overlapping spectra of different components. nih.gov Therefore, it is most effectively used in conjunction with a separation technique like HPLC. nih.gov

Preclinical Biological Activities and Mechanistic Investigations of Isomyristicin

Anti-inflammatory Effects and Intracellular Signaling Pathways

Emerging evidence suggests that isomyristicin (B1672262) possesses anti-inflammatory properties. These effects are attributed to its ability to modulate key components of the inflammatory cascade, including pro-inflammatory mediators, cytokines, and critical enzymes.

Modulation of Pro-inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin (B15479496) E2)

The overproduction of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) is a hallmark of inflammation. core.ac.uknih.gov Research into essential oils containing both myristicin (B1677595) and this compound has indicated an inhibitory effect on nitric oxide production. For example, essential oil from Pycnocycla bashagardiana, containing myristicin as the main component and a smaller amount of this compound (0.8%), was shown to have anti-inflammatory effects. semanticscholar.orgnih.gov Studies focusing specifically on myristicin have demonstrated its capacity to significantly inhibit the production of nitric oxide in stimulated macrophage cells. semanticscholar.orgnih.gov While these findings suggest a potential role for this compound in modulating NO, direct studies confirming its specific contribution to the inhibition of either nitric oxide or prostaglandin E2 are not extensively detailed in the current body of research.

Regulation of Inflammatory Cytokines and Chemokines (e.g., IL-6, TNF-α)

Inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) are pivotal in orchestrating the inflammatory response. mdpi.comnih.gov Inhibition of these signaling molecules is a key strategy for controlling inflammation. ajol.infonih.gov Studies have shown that this compound, along with bergapten (B1666803), is a constituent of plants that exhibit inhibitory effects on TNF-α production in lipopolysaccharide (LPS)-activated monocytic cells. This points to a direct modulatory role for this compound in the cytokine network. The closely related isomer, myristicin, has been more extensively studied and found to significantly inhibit the production of IL-6 in stimulated macrophages. semanticscholar.orgnih.gov

| Compound | Inflammatory Cytokine/Chemokine | Observed Effect | Cell Model |

| This compound | TNF-α | Inhibition of production researchgate.net | LPS-activated THP-1 monocytic cells |

| Myristicin | IL-6 | Significant inhibition of production nih.gov | dsRNA-induced RAW 264.7 cells |

| Myristicin | TNF-α | Inhibition of production researchgate.net | Not specified |

Investigation of Key Enzyme Inhibition (e.g., Cyclooxygenase-2)

Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a critical role in synthesizing prostaglandins, which are key mediators of inflammation and pain. ajol.infonih.govstanford.eduwikipedia.org Consequently, COX-2 inhibitors are an important class of anti-inflammatory drugs. clevelandclinic.org Research suggests that this compound may act as a potential inhibitor of COX-2. It has been identified as a constituent in Piper caninum, whose compounds have been evaluated for dual inhibitory activity against sPLA2-X and COX-2. researchgate.net Furthermore, molecular docking studies on myristicin have indicated its potential to non-selectively inhibit the COX-2 enzyme. researchgate.net

Cellular Pathway Involvement (e.g., Calcium Pathway)

Intracellular signaling pathways are crucial for transmitting inflammatory signals. The calcium signaling pathway, in particular, is implicated in the activation of various inflammatory responses. glixxlabs.comnih.gov Studies on myristicin have revealed that its anti-inflammatory properties, including the inhibition of nitric oxide and various cytokines, are mediated through the calcium pathway in dsRNA-stimulated macrophages. nih.gov Although this compound is mentioned in the context of its bronchodilating effects which can involve calcium channels, direct evidence linking its anti-inflammatory actions specifically to the calcium pathway is still an area for further investigation. who.int

Antioxidant Properties and Oxidative Stress Response

Antioxidant compounds can mitigate cellular damage by neutralizing reactive oxygen species (ROS), also known as free radicals. nih.govnih.gov The structural features of this compound suggest it may possess antioxidant capabilities.

| Plant Source Containing this compound | Assay | Finding |

| Parsley (Petroselinum crispum) | Free-radical scavenging assay | Essential oil exhibited notable antioxidant capacity. aensiweb.com |

| Oregano (Origanum vulgare) | DPPH Assay | Essential oil showed antioxidant activity. mdpi.com |

| Heracleum transcaucasicum | DPPH radical scavenging assay | Essential oil showed antioxidant activity. nih.gov |

Activation of Antioxidant Defense Systems (e.g., Nrf2/ARE Pathway)

The body possesses a sophisticated network of antioxidant defense mechanisms to counteract the damaging effects of reactive oxygen species (ROS). nih.govnih.gov This system includes both enzymatic and non-enzymatic components that work to neutralize harmful free radicals. ompj.orgwordpress.com A key regulator of this protective response is the Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that binds to the antioxidant response element (ARE) in the promoter region of many antioxidant and cytoprotective genes. frontiersin.orgnih.govmdpi.com Activation of the Nrf2-ARE pathway leads to the increased synthesis of a variety of phase II detoxification enzymes and antioxidant proteins, thereby bolstering the cell's capacity to combat oxidative stress. frontiersin.orgmdpi.com

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. frontiersin.org In the nucleus, Nrf2 dimerizes with small Maf proteins and binds to the ARE, initiating the transcription of target genes. frontiersin.org This signaling cascade is a critical component of cellular defense against oxidative damage and is implicated in the prevention of various diseases linked to oxidative stress. mdpi.com While direct studies detailing the specific activation of the Nrf2/ARE pathway by this compound are not extensively available, the compound's role in influencing cellular redox states suggests a potential interaction with this crucial antioxidant defense system.

Impact on Cellular Redox Homeostasis

Cellular redox homeostasis refers to the delicate balance between the production of reactive oxygen species (ROS) and the capacity of the antioxidant defense systems to neutralize them. frontiersin.orgnih.gov ROS, which include superoxide (B77818) radicals, hydrogen peroxide, and hydroxyl radicals, are natural byproducts of aerobic metabolism and play roles in cellular signaling. wikipedia.orgfrontiersin.orgnih.govnih.gov However, an excessive accumulation of ROS can lead to oxidative stress, causing damage to vital cellular components like DNA, lipids, and proteins. nih.govnih.gov

The maintenance of redox homeostasis is a dynamic process involving a complex network of antioxidant enzymes and molecules. nih.gov Key players in this system include superoxide dismutase (SOD), catalase, and glutathione (B108866) peroxidase, which work to detoxify ROS. ompj.orgsciforum.net The glutathione (GSH) system, in particular, is a major intracellular antioxidant buffer. mdpi.com The ratio of reduced to oxidized glutathione (GSH/GSSG) is often used as an indicator of cellular redox status. mdpi.com

Disruptions in cellular redox homeostasis are associated with the pathogenesis of numerous diseases. nih.gov While specific research on this compound's direct and comprehensive impact on the various components of cellular redox homeostasis is limited, its biological activities in other areas, such as its effects on parasitic organisms, may be linked to alterations in the redox balance within those organisms. Further investigation is needed to fully elucidate the specific interactions of this compound with the intricate network of cellular redox control.

Antiproliferative and Chemopreventive Potentials in In Vitro Cancer Models

Inhibition of Cancer Cell Line Proliferation

The ability of a compound to inhibit the proliferation of cancer cells is a key indicator of its potential as an anticancer agent. nih.govnih.gov In vitro studies using various human cancer cell lines are a primary method for screening and identifying compounds with antiproliferative activity. nih.govredalyc.org Research has demonstrated that certain natural compounds can effectively suppress the growth of cancer cells. lookchem.commdpi.com

Mechanistic Studies on Cellular Growth Inhibition

Understanding the mechanisms by which a compound inhibits cancer cell growth is crucial for its development as a therapeutic agent. nih.gov One of the primary mechanisms of action for many anticancer compounds is the induction of apoptosis, or programmed cell death. nih.govfrontiersin.orgmdpi.com Apoptosis is a highly regulated process that eliminates damaged or unwanted cells and is often dysregulated in cancer. frontiersin.org

Key molecular events in apoptosis include the activation of caspases, a family of proteases that execute the cell death program, and changes in the expression of Bcl-2 family proteins, which regulate mitochondrial integrity. nih.govnih.gov The induction of apoptosis can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. mdpi.com Additionally, some compounds can arrest the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating. nih.govnih.gov While the specific molecular mechanisms underlying the potential antiproliferative effects of this compound have not been fully elucidated in the provided search results, the induction of apoptosis and cell cycle arrest are common pathways for natural compounds with anticancer properties. nih.govnih.gov

Anthelmintic Activity Against Parasitic Organisms

Efficacy Against Schistosoma mansoni

This compound has demonstrated significant anthelmintic activity against Schistosoma mansoni, the parasitic flatworm responsible for schistosomiasis. nih.gov In a study investigating phytochemicals from Bhutanese medicinal plants, this compound was identified as one of the active compounds against adult S. mansoni. nih.govresearchgate.net

The efficacy of this compound was also observed against the schistosomulum stage of S. mansoni, a life stage where the current standard drug, praziquantel, is less effective. nih.govresearchgate.net Research showed that this compound induced lethal effects on schistosomula, with an IC50 of 150.5 μg/mL. researchgate.net Furthermore, treatment with this compound resulted in noticeable tegumental damage to the adult worms. nih.govresearchgate.net This damage to the outer surface of the parasite is a critical mechanism of action for many anthelmintic drugs. The demonstrated activity against different life stages of S. mansoni suggests that this compound could be a promising scaffold for the development of new broad-spectrum anthelmintic drugs. nih.govresearchgate.net

| Parameter | Finding | Reference |

| Target Organism | Schistosoma mansoni (adult and schistosomulum stages) | nih.govresearchgate.net |

| Activity | Significant anthelmintic activity | nih.govdntb.gov.uaresearchgate.net |

| IC50 (schistosomula) | 150.5 μg/mL | researchgate.net |

| Mechanism | Induces tegumental damage | nih.govresearchgate.net |

Activity Against Trichuris muris

This compound, a naturally occurring essential oil, has demonstrated notable activity against Trichuris muris, a whipworm that serves as a model for the human parasite Trichuris trichiura. targetmol.complos.org Research has shown that this compound exhibits significant anthelmintic properties against this parasite. nih.gov Studies involving the use of the xWORM technique and scanning electron microscopy have revealed that this compound can cause damage to the cuticle, bacillary bands, and bacillary glands of T. muris. nih.gov This activity highlights its potential as a basis for developing new treatments for trichuriasis, a widespread neglected tropical disease. plos.orgnih.gov

Effects on Various Parasite Life Stages

The anthelmintic activity of this compound is not limited to a single parasite or life stage, suggesting its potential as a broad-spectrum agent. nih.govdntb.gov.ua It has shown efficacy against different, phylogenetically distinct parasites. nih.gov For instance, in addition to its effects on the adult Trichuris muris, this compound has also demonstrated lethal effects against the schistosomulum stage of Schistosoma mansoni, a parasite responsible for schistosomiasis. nih.govresearchgate.net This is particularly significant as this stage is often resistant to existing drugs like praziquantel. nih.gov The ability of this compound to impact multiple life stages of different parasites underscores its potential as a scaffold for novel, broad-spectrum anthelmintic drug development. nih.govresearchgate.net

Antimalarial Activity Against Plasmodium Species

Efficacy Against Plasmodium falciparum Strains

This compound has been identified as having antimalarial properties, specifically against strains of Plasmodium falciparum, the parasite that causes the most severe form of malaria in humans. medkoo.comnih.gov Research has shown its activity against both chloroquine-sensitive and antifolate-sensitive strains (TM4/8.2) as well as multidrug-resistant strains (K1CB1) of P. falciparum. researchgate.netcore.ac.uk This indicates that this compound may be effective against a range of P. falciparum variants, including those that have developed resistance to existing antimalarial drugs. researchgate.net

Antimicrobial Properties

Antibacterial Spectrum and Mechanisms

This compound has demonstrated activity against various bacteria. medkoo.com The mechanisms by which antibacterial agents work can be broadly categorized into several types, including the inhibition of cell wall synthesis, protein synthesis, membrane function, nucleic acid synthesis, and metabolic pathways. lumenlearning.com Bacteria have also developed various resistance mechanisms, such as limiting the uptake of a drug, modifying the drug's target, inactivating the drug, or actively pumping the drug out of the cell. nih.gov

Antifungal Effects and Potential Targets

Essential oils containing this compound have shown antifungal activity. For instance, an essential oil with cis-Isomyristicin as a major component demonstrated activity against Aspergillus fumigatus. researchgate.net The proposed mechanism for this antifungal action involves the inhibition of ergosterol (B1671047) synthesis, a key component of the fungal cell membrane. researchgate.net This leads to damage of the cell wall and membrane, ultimately causing fungal cell death. researchgate.net This essential oil also showed synergistic antifungal effects when combined with existing antifungal drugs like voriconazole (B182144) and amphotericin B. researchgate.net

Other Investigated Biological Activities (e.g., Neuroprotective Effects, Sunscreen Potential)

Beyond the more extensively studied areas, preclinical research has begun to explore other potential therapeutic and practical applications of this compound. These investigations have delved into its effects on the central nervous system and its potential as a protective agent against ultraviolet radiation.

Neuroprotective Effects

Preliminary preclinical studies suggest that this compound may possess neuroprotective properties, specifically demonstrating potential antidepressant activity. This compound, as a result of the isomerization of myristicin, has been investigated for similar biological activities as its precursor. stikes-isfi.ac.id

One study aimed to determine the antidepressant effects of this compound in male white mice (Mus musculus). stikes-isfi.ac.id The researchers utilized established behavioral tests, the Forced Swimming Test (FST) and Tail Suspension Test (TST), to induce a state of depression and measure the immobility time of the mice. stikes-isfi.ac.id The study involved administering different doses of this compound to the mice. stikes-isfi.ac.id The results indicated that all tested doses of this compound exhibited antidepressant-like effects by reducing the immobility time. stikes-isfi.ac.id The most effective dose was found to be 1.5 mg/kg of body weight, which resulted in an 82% decrease in immobility. stikes-isfi.ac.id

Table 1: Antidepressant Activity of this compound in Mice

| Animal Model | Test Method | Finding | Optimal Dose |

| Male white mice (Mus musculus) | Forced Swimming Test (FST) and Tail Suspension Test (TST) | This compound decreased the immobility time, indicating antidepressant activity. stikes-isfi.ac.id | 1.5 mg/kg body weight stikes-isfi.ac.id |

Sunscreen Potential

The structural characteristics of this compound have prompted investigations into its potential as a sunscreen agent. Myristicin, the precursor to this compound, possesses a double bond that is not conjugated with its benzene (B151609) ring, yet it exhibits good sunscreen activity. setiabudi.ac.id The process of isomerization repositions this double bond into a conjugated position, which is theorized to enhance its ability to absorb ultraviolet (UV) radiation. setiabudi.ac.id Ultraviolet (UV) radiation from the sun is categorized into UVA and UVB rays, both of which can cause skin damage. iqskintelligence.com

An in-vitro study was conducted to evaluate the effect of this structural change on sunscreen efficacy. setiabudi.ac.id this compound was synthesized from myristicin through an isomerization reaction. setiabudi.ac.id The sunscreen activity of both compounds was then tested using a UV spectrophotometer. setiabudi.ac.id The results of this study showed that the isomerization of myristicin to this compound did not lead to a significant difference in their sunscreen activities. setiabudi.ac.id While myristicin itself contributes to the UV-B protection of nutmeg essential oil, its conversion to this compound does not appear to enhance this property. setiabudi.ac.idatlantis-press.com

Table 2: Comparative Sunscreen Activity of Myristicin and this compound

| Compound | Test Method | Rationale for Investigation | Finding |

| This compound | In-vitro UV spectrophotometry | Isomerization from myristicin creates a conjugated double bond, potentially increasing UV absorption. setiabudi.ac.id | The isomerization reaction did not have a significant effect on the sunscreen activity compared to myristicin. setiabudi.ac.id |

Another study highlighted that an essential oil from Pycnocycla bashagardiana, which contained 12.2% cis-isomyristicin as one of its main components, demonstrated antifungal activity against Aspergillus fumigatus. researchgate.net The essential oil showed a synergistic antifungal effect when combined with voriconazole and amphotericin B. researchgate.net

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Molecular Structural Features Influencing Biological Efficacy

The biological efficacy of isomyristicin (B1672262) is intrinsically linked to its specific molecular features. This compound is a structural isomer of myristicin (B1677595), a compound also found in various plants. ontosight.aimdma.ch The primary structural difference between this compound and myristicin lies in the position of the double bond in the C3 side chain attached to the benzene (B151609) ring. In myristicin, an allylbenzene (B44316), the double bond is between the second and third carbon atom of the side chain (prop-2-enyl). In this compound, a propenylbenzene, the double bond is conjugated with the benzene ring, located between the first and second carbon of the side chain (prop-1-enyl). mdma.chmdma.ch

This shift in the double bond's position significantly alters the molecule's electronic and steric properties, which in turn influences its biological activity. For instance, this compound has demonstrated notable anthelmintic properties against parasites like Schistosoma mansoni and Trichuris muris. nih.gov Studies have shown it can cause damage to the tegument of S. mansoni, an effect directly attributable to its unique chemical structure. nih.gov The propenyl group in this compound, being in conjugation with the aromatic ring, creates a more planar and rigid structure compared to the allyl group in myristicin, which can affect how the molecule interacts with biological targets.

Furthermore, this compound exists as geometric isomers, specifically cis-(Z) and trans-(E) isomers, due to the propenyl side chain. mdma.ch These isomers can exhibit different biological activities. For example, the essential oil of Pimpinella bashagardiana was found to contain both myristicin (31.8%) and cis-Isomyristicin (12.2%), and this oil demonstrated antifungal activity. researchgate.net The specific stereochemistry of the isomers can influence their binding affinity to receptors or enzymes, leading to variations in their biological efficacy.

Computational Approaches for Activity Prediction

Computational methods are essential for predicting the biological activities of compounds like this compound, saving time and resources in the drug discovery process. medcraveonline.commdpi.com These approaches include the development of QSAR models and molecular docking simulations.

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to a specific biological endpoint. wikipedia.orgprotoqsar.com The development of a QSAR model involves calculating molecular descriptors that quantify various aspects of a molecule's structure (e.g., lipophilicity, electronic properties, size) and then using statistical methods to find a correlation with an observed biological activity. frontiersin.orgprotoqsar.com For a QSAR model to be accepted by regulatory bodies, it must have a defined endpoint, an unambiguous algorithm, a defined domain of applicability, and be validated for robustness and predictivity. frontiersin.orgnih.gov

For this compound, QSAR models can be developed for a variety of its known biological activities, which serve as the "endpoints." These activities include:

Anthelmintic activity nih.gov

Antifungal properties researchgate.net

Antimicrobial effects ontosight.ai

Antioxidant properties ontosight.ai

Antiplasmodial activity dntb.gov.ua

Potential psychoactive effects ontosight.ai

By building QSAR models for these endpoints, researchers can predict the activity of new, unsynthesized derivatives of this compound, guiding the design of more potent and specific compounds.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific target, such as a protein or enzyme, to form a stable complex. mdpi.comajol.infonih.gov This method helps in understanding the molecular basis of a drug's action by simulating the interaction between the ligand and the active site of the target. mdpi.com The simulation calculates a binding affinity or score, which indicates the strength of the interaction. mdpi.com

While specific molecular docking studies for this compound are not extensively detailed in the reviewed literature, this methodology is highly applicable. For instance, to understand the mechanism behind this compound's anthelmintic activity against S. mansoni nih.gov, docking simulations could be performed. Researchers could model the interaction of this compound with key enzymes or structural proteins of the parasite. The results would reveal potential binding poses and key interactions (like hydrogen bonds or hydrophobic interactions), providing insights into how this compound exerts its lethal effect. nih.gov This information is invaluable for designing more effective anthelmintic agents based on the this compound scaffold. The stability of the resulting ligand-protein complex can be further assessed using molecular dynamics (MD) simulations. mdpi.comnih.gov

Comparative Analysis of Isomers and Related Compounds (e.g., Myristicin)

The biological activity of this compound is best understood when compared with its isomers and structurally related phenylpropanoids. The primary comparison is with myristicin.

This compound vs. Myristicin: The key difference is the location of the double bond in the side chain, with this compound having a conjugated propenyl group and myristicin having a non-conjugated allyl group. mdma.ch This structural variance affects their natural occurrence and biological properties. For example, in the essential oil of Portenschlagiella ramosissima, myristicin was the dominant compound (63.92-66.67%), while its isomer (E)-isomyristicin was present in only a very small amount (0.04%). nih.gov

Geometric Isomers: this compound itself has cis and trans isomers. mdma.ch These geometric isomers can be separated and identified, and they may possess different biological profiles due to their different shapes and how they fit into biological receptors.

Other Related Compounds: this compound is part of a larger family of phenylpropanoids found in plants, often alongside compounds like elemicin (B190459), safrole, eugenol (B1671780), and apiole. mdma.chmdpi.com A comparative analysis helps in understanding the SAR of this entire class of molecules. For instance, elemicin is an analog where the methylenedioxy group of myristicin is replaced by two methoxy (B1213986) groups. mdma.ch The table below summarizes some of these related compounds.

| Compound Name | Key Structural Feature | Relationship to this compound | Reference |

|---|---|---|---|

| Myristicin | Allyl (prop-2-enyl) side chain | Structural isomer (position of double bond) | ontosight.aimdma.ch |

| cis-Isomyristicin | Propenyl side chain (Z-configuration) | Geometric isomer | mdma.chresearchgate.net |

| trans-Isomyristicin | Propenyl side chain (E-configuration) | Geometric isomer | mdma.ch |

| Elemicin | Allyl side chain, 3,4,5-trimethoxy groups | Related phenylpropanoid | mdma.chnih.gov |

| Isoelemicin | Propenyl side chain, 3,4,5-trimethoxy groups | Related phenylpropanoid, isomer of elemicin | mdma.chnih.gov |

| Safrole | Allyl side chain, 3,4-methylenedioxy group | Related phenylpropanoid | mdma.chmdpi.com |

| Eugenol | Allyl side chain, 4-hydroxy-3-methoxy groups | Related phenylpropanoid | mdma.chthepsci.eu |

| Apiole | Allyl side chain, 2,5-dimethoxy-3,4-methylenedioxy groups | Related phenylpropanoid | mdma.chthepsci.eu |

Computational Prediction of Specific Biological Endpoints through QSAR Modeling (e.g., mutagenicity, hepatotoxicity)

QSAR modeling is a powerful tool for predicting specific toxicological endpoints, which is a critical step in assessing the safety of chemical compounds. nih.govtoxicology.orgnih.gov

Mutagenicity: Mutagenicity, the potential of a chemical to cause genetic mutations, is a significant concern for regulatory agencies. nih.gov QSAR studies have been employed to predict this endpoint for this compound. A notable in silico study predicted a risk of mutagenicity for this compound, along with other related compounds such as croweacin, asaricin, apiol, isoapiol, and nothoapiol. thepsci.euirb.hr The development of reliable QSAR models for mutagenicity is an active area of research, with various approaches aiming to improve predictive accuracy for regulatory purposes. nih.govfrontiersin.orgljmu.ac.uk

Hepatotoxicity: Hepatotoxicity, or drug-induced liver injury (DILI), is another critical endpoint that can be assessed using QSAR. mdpi.comnih.govnih.gov While QSAR models have been developed to predict the hepatotoxic potential of various chemicals, specific predictions for this compound are not as clearly documented as for mutagenicity. mdpi.com However, the same QSAR study that flagged this compound for mutagenicity also predicted a risk of hepatotoxicity for the structurally related compounds piperonal, chavicol, eugenol, and isoeugenol (B1672232). thepsci.eu This suggests that the general class of phenylpropanoids warrants investigation for potential liver effects, and QSAR provides a means to prioritize compounds for further testing.

The table below summarizes the computational predictions for these specific endpoints.

| Compound | Predicted Endpoint | Prediction Result | Reference |

|---|---|---|---|

| This compound | Mutagenicity | Risk predicted | thepsci.euirb.hr |

| Apiol | Mutagenicity | Risk predicted | thepsci.eu |

| Eugenol | Hepatotoxicity | Risk predicted | thepsci.eu |

| Isoeugenol | Hepatotoxicity | Risk predicted | thepsci.eu |

Advanced Research Methodologies and Computational Approaches in Isomyristicin Studies

In Vitro Cell-Based Assays for Mechanistic Elucidation

In vitro cell-based assays are fundamental tools for dissecting the cellular and molecular mechanisms of a compound in a controlled laboratory setting. interesjournals.orgnih.gov These assays provide crucial preliminary data on a compound's bioactivity before proceeding to more complex in vivo studies. nih.gov For isomyristicin (B1672262), various cell-based assays have been employed to explore its biological effects.

Research has demonstrated the anthelmintic properties of this compound. In one study, this compound showed lethal effects against Schistosoma mansoni schistosomula, with an IC50 of 150.5 μg/mL. researchgate.net Further investigation using scanning electron microscopy revealed that this compound caused significant damage to the tegument of the parasites. researchgate.net Another study highlighted its activity against the whipworm Trichuris muris, where it was associated with cuticular damage. plos.org

The cytotoxic potential of this compound against various cancer cell lines has also been a subject of investigation. For instance, its effects have been evaluated on renal, malignant pleural mesothelioma, and colon cancer cell lines. researchgate.net In a study involving essential oil from Pycnocycla bashagardiana, of which this compound is a component, the oil demonstrated cytotoxic effects on HT29 colon cancer cells, inducing apoptosis. brieflands.com Additionally, this compound has been part of real-time cell monitoring assays using dendritic cell lines to assess its immunomodulatory potential. jcu.edu.au

These cell-based assays are critical for the initial screening and mechanistic understanding of this compound's bioactivities. They allow researchers to observe specific cellular responses, such as apoptosis, cytotoxicity, and morphological changes, providing a foundation for more targeted research. nih.govnih.gov

Table 1: Examples of In Vitro Cell-Based Assays Used in this compound Research

| Assay Type | Cell/Organism Model | Key Finding | Reference |

|---|---|---|---|

| Anthelmintic Activity Assay | Schistosoma mansoni schistosomula | Demonstrated lethal effects with an IC50 of 150.5 μg/mL and caused tegumental damage. | researchgate.net |

| Anthelmintic Activity Assay | Trichuris muris | Showed activity associated with cuticular damage to the parasite. | plos.org |

| Cytotoxicity Assay (MTT Assay) | HT29 Colon Cancer Cells | As a component of an essential oil, it contributed to decreased cell viability and induced apoptosis. | brieflands.com |

| Immunomodulation Assay | Dendritic Cell Line | Evaluated for its impact on dendritic cell activity through real-time cell monitoring. | jcu.edu.au |

In Vivo Animal Models for Efficacy Evaluation

In vivo animal models are indispensable for evaluating the efficacy and physiological effects of a compound in a whole living organism. nih.govasianpubs.org These studies bridge the gap between in vitro findings and potential human clinical applications. this compound has been investigated in several animal models to validate its therapeutic potential.

The anthelmintic efficacy of this compound has been confirmed in a murine model of Trichuris muris infection. In this study, the administration of this compound was found to significantly reduce the infectivity of eggs, indicating its potential to control whipworm infections. plos.org

The anti-inflammatory properties of essential oils containing this compound have also been assessed using the carrageenan-induced rat paw edema model, a classic method for evaluating acute inflammation. researchgate.netpublichealthtoxicology.com For example, a topical gel formulation containing nutmeg seed extract, which includes myristicin (B1677595) and this compound, demonstrated significant anti-inflammatory activity in rats. researchgate.net While these studies often use extracts containing multiple compounds, they provide evidence for the potential efficacy of this compound as an anti-inflammatory agent.

The use of rodent models is a standard practice in preclinical research to gather essential data on a compound's effectiveness and to guide further development. doc.govt.nznc3rs.org.uk Although animal models have limitations in perfectly mimicking human diseases, they are crucial for understanding the complex interactions of a compound within a biological system. frontiersin.org

Table 2: Examples of In Vivo Animal Models in this compound Research

| Animal Model | Condition Studied | Key Finding | Reference |

|---|---|---|---|

| Mouse Model | Trichuris muris Infection | Reduced the ability of treated parasite eggs to establish infection. | plos.org |

| Rat Paw Edema Model | Acute Inflammation | As part of a nutmeg seed extract, it contributed to significant anti-inflammatory effects when applied topically. | researchgate.net |

Omics Technologies for Comprehensive Biological Profiling (e.g., Transcriptomics)

Omics technologies, such as transcriptomics, proteomics, and metabolomics, provide a global, high-throughput view of the molecular changes induced by a compound within a biological system. jcu.edu.auisomorphiclabs.com These approaches are powerful for identifying novel drug targets, understanding mechanisms of action, and discovering biomarkers. thepsci.eucabidigitallibrary.org

Direct transcriptomic or proteomic studies focusing specifically on the effects of isolated this compound are not extensively documented in publicly available research. However, related studies offer some insights. For instance, a transcriptome analysis of Piper auritum Kunth leaves, which contain both myristicin and cis-isomyristicin, identified genes primarily involved in flavonoid and monoterpene biosynthesis. researchgate.net Another study conducted a metabolomic analysis of Piper borbonense, which also contains trans-isomyristicin, to create a detailed chemical fingerprint of the plant. acs.org While these studies focus on the plant's biology rather than the pharmacological effects of this compound, they provide valuable information on the biosynthetic pathways and chemical context of the compound.

Furthermore, a transcriptomic connectivity analysis, a computational approach, has been used to infer the bioactivity of compounds. thepsci.eu This type of analysis can help in creating reference databases for untested chemicals. In one such study, this compound was predicted to have a risk of mutagenicity. thepsci.eu

These examples highlight how omics technologies, even when applied indirectly, can contribute to a more comprehensive understanding of a natural product's biological context and potential activities. Future studies employing transcriptomics and proteomics on cells or tissues treated directly with this compound will be crucial for elucidating its detailed molecular pathways of action.

Cheminformatics and Big Data Analytics in Natural Product Discovery

Cheminformatics combines chemistry, computer science, and information technology to analyze large chemical datasets, which is particularly valuable in natural product discovery. nih.govrsc.orgmdpi.com These computational techniques enable researchers to manage, analyze, and model the chemical and biological data of compounds like this compound, accelerating the identification of new drug leads. u-strasbg.frnih.gov

A key application of cheminformatics is the development of Quantitative Structure-Activity Relationship (QSAR) models. These models establish mathematical relationships between the chemical structure of a molecule and its biological activity. nih.gov A QSAR study that included a library of natural products predicted that this compound carries a risk of mutagenicity and hepatotoxicity. thepsci.eu Such predictive models are crucial for early-stage hazard identification and for prioritizing compounds for further experimental testing.

Cheminformatic analyses of large natural product databases help in understanding the chemical space occupied by these molecules and comparing them to synthetic drugs. rsc.org This can reveal unique structural features that may be responsible for novel biological activities. While specific big data analytics projects focused solely on this compound are not prominent, it is often included in larger libraries of natural products that are analyzed using these methods. These large-scale analyses help in dereplication (quickly identifying known compounds) and in predicting the potential biological targets of natural products. nih.gov

Application of Artificial Intelligence and Machine Learning in SAR

Artificial intelligence (AI) and machine learning (ML) are revolutionizing Structure-Activity Relationship (SAR) studies by enabling the analysis of complex, non-linear relationships between a molecule's features and its biological effects. mednexus.orgmdpi.comnih.gov These advanced computational methods can build highly predictive models from large datasets, significantly accelerating the drug discovery process. youtube.com

In the context of this compound and related compounds, ML-powered QSAR models have been particularly insightful. One study focusing on phenylpropanoids, the chemical class to which this compound belongs, used QSAR to establish correlations between physicochemical properties, such as lipophilicity (MlogP), and the inhibition of specific enzymes. thepsci.eu For example, a strong correlation was found between MlogP and the inhibition of Cytochrome P450 2C19. thepsci.eu

These AI and ML approaches allow researchers to:

Predict Bioactivity: Screen virtual libraries of compounds to predict their activity against specific biological targets.

Optimize Lead Compounds: Identify which structural modifications are likely to improve efficacy or reduce toxicity.

Elucidate Mechanisms: Provide insights into the molecular features that are critical for a compound's biological activity.

While the direct application of cutting-edge deep learning models specifically to this compound is an emerging area, the use of established ML algorithms in QSAR studies has already provided valuable information about its potential biological interactions and liabilities. plos.orgyoutube.com As more data on this compound and its analogues become available, more sophisticated AI models will undoubtedly be employed to further refine our understanding of its SAR.

Research Challenges and Future Directions in Isomyristicin Research

Optimization of Sustainable Extraction and Purification for Scalable Yields

A significant challenge in isomyristicin (B1672262) research is the development of efficient, sustainable, and scalable methods for its extraction and purification. Traditional methods often rely on organic solvents and energy-intensive processes, which carry environmental and safety concerns. chemmethod.comchemmethod.com Future research must focus on green extraction technologies that increase yield while minimizing ecological impact.

Key areas for development include:

Green Extraction Techniques: Methods like Supercritical Fluid Extraction (SFE) using CO2, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE) offer promising, environmentally friendly alternatives to conventional solvent extraction. chemmethod.comchemmethod.comunirioja.es These techniques can reduce solvent consumption, lower energy usage, and shorten extraction times. chemmethod.com

Advanced Purification Strategies: Moving beyond traditional methods requires the adoption of sophisticated purification techniques. High-speed counter-current chromatography and other advanced chromatographic methods are needed to achieve high purity levels essential for pharmacological studies. chemmethod.com

Scalability and Economic Viability: A major hurdle is transitioning these green methods from laboratory-scale to industrial-scale production. Future work must address the engineering and economic challenges of scaling up to ensure that sufficient quantities of this compound can be produced cost-effectively for extensive research and potential commercialization. chemmethod.com

| Extraction Method | Principle | Advantages in this compound Extraction |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO₂) as a solvent. | Eco-friendly (avoids toxic solvents), selective, preserves heat-sensitive compounds like this compound. chemmethod.comjocpr.com |

| Ultrasound-Assisted Extraction (UAE) | Employs acoustic cavitation to disrupt cell walls. | Faster extraction, reduced solvent and energy use, enhanced mass transfer of this compound from the plant matrix. unirioja.esjocpr.com |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample. | Rapid heating, shorter extraction time, lower solvent consumption. chemmethod.comunirioja.es |